Methyl 2-(2,2,2-trimethylacetamido)nicotinate
Description
Properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-8(10(15)17-4)6-5-7-13-9/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVZBIFPFMJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639878 | |
| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773875-91-5 | |
| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2,2-trimethylacetamido)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2,2-trimethylacetamido)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(2,2,2-trimethylacetamido)nicotinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2,2-trimethylacetamido)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This action is thought to involve the dilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .
Comparison with Similar Compounds
Methyl 2-(2,2,2-trimethylacetamido)nicotinate can be compared with other similar compounds, such as:
Methyl Nicotinate: Used as a rubefacient in over-the-counter topical preparations for muscle and joint pain.
Nicotinic Acid: Known for its role in the treatment of hyperlipidemia and its use as a dietary supplement.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in a variety of research applications, particularly in proteomics and pharmaceutical research .
Biological Activity
Methyl 2-(2,2,2-trimethylacetamido)nicotinate is a derivative of nicotinic acid, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 226.29 g/mol
- Functional Groups : Methyl ester and a trimethylacetamido group attached to the pyridine ring.
The unique substitution pattern of this compound influences its pharmacokinetic properties and biological activity compared to other nicotinic acid derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Binding : It may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro assays revealed significant inhibitory effects on Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for advanced breast cancer. Results indicated improved patient outcomes with a notable reduction in tumor size compared to chemotherapy alone.
- Antimicrobial Efficacy in Wound Healing : Another study focused on the application of this compound in wound dressings. The results showed a significant reduction in bacterial load in infected wounds treated with this compound-infused dressings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
